molecular formula C8H6NNaO2S B13181980 Sodium (4-cyanophenyl)methanesulfinate

Sodium (4-cyanophenyl)methanesulfinate

Cat. No.: B13181980
M. Wt: 203.20 g/mol
InChI Key: ZZYXFYLLUVLLEO-UHFFFAOYSA-M
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Description

Sodium (4-cyanophenyl)methanesulfinate is an organosulfur compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a sulfonate group attached to a cyanophenyl moiety, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (4-cyanophenyl)methanesulfinate typically involves the reaction of 4-cyanobenzenesulfonyl chloride with sodium methanesulfinate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:

4-Cyanobenzenesulfonyl chloride+Sodium methanesulfinateSodium (4-cyanophenyl)methanesulfinate\text{4-Cyanobenzenesulfonyl chloride} + \text{Sodium methanesulfinate} \rightarrow \text{this compound} 4-Cyanobenzenesulfonyl chloride+Sodium methanesulfinate→Sodium (4-cyanophenyl)methanesulfinate

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process includes the following steps:

  • Dissolution of sodium methanesulfinate in water.
  • Gradual addition of 4-cyanobenzenesulfonyl chloride under stirring.
  • Maintenance of reaction temperature between 60-70°C.
  • pH adjustment using sodium hydroxide to maintain a neutral environment.
  • Filtration and purification of the product through recrystallization.

Chemical Reactions Analysis

Types of Reactions: Sodium (4-cyanophenyl)methanesulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding sulfides.

    Substitution: It participates in nucleophilic substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted phenylmethanesulfinates.

Scientific Research Applications

Sodium (4-cyanophenyl)methanesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for modifying biomolecules, aiding in the study of protein functions and interactions.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium (4-cyanophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfonate group can donate electrons, facilitating the formation of new chemical bonds. In biological systems, it can interact with nucleophilic sites on proteins and enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium p-toluenesulfinate
  • Sodium benzenesulfinate

Comparison: Sodium (4-cyanophenyl)methanesulfinate is unique due to the presence of the cyanophenyl group, which imparts distinct reactivity and properties compared to other sulfinates. For instance, sodium methanesulfinate lacks the aromatic ring, making it less versatile in aromatic substitution reactions. Sodium p-toluenesulfinate and sodium benzenesulfinate, while similar, do not possess the electron-withdrawing cyano group, which can influence the compound’s reactivity and stability.

Properties

Molecular Formula

C8H6NNaO2S

Molecular Weight

203.20 g/mol

IUPAC Name

sodium;(4-cyanophenyl)methanesulfinate

InChI

InChI=1S/C8H7NO2S.Na/c9-5-7-1-3-8(4-2-7)6-12(10)11;/h1-4H,6H2,(H,10,11);/q;+1/p-1

InChI Key

ZZYXFYLLUVLLEO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CS(=O)[O-])C#N.[Na+]

Origin of Product

United States

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